molecular formula C9H9ClN2O3 B189529 N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide CAS No. 13852-50-1

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide

Cat. No.: B189529
CAS No.: 13852-50-1
M. Wt: 228.63 g/mol
InChI Key: URLGXKCNSXNVOM-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide is a halogenated aromatic acetamide derivative with the molecular formula C₉H₈ClN₂O₃ and a molecular weight of 242.63 g/mol. Its structure features a phenyl ring substituted with a methyl group at position 2, a nitro group at position 4, and a chlorine atom at position 5, with an acetamide moiety attached to the nitrogen of the aniline group (Figure 1).

Properties

IUPAC Name

N-(5-chloro-2-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-5-3-9(12(14)15)7(10)4-8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLGXKCNSXNVOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308016
Record name N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide
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Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13852-50-1
Record name NSC201432
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pathway A: Sequential Acetylation, Nitration, and Chlorination

  • Step 1 : Acetylation of 2-methylaniline (o-toluidine) to yield N-(2-methylphenyl)acetamide.

  • Step 2 : Nitration to introduce the nitro group at the C4 position.

  • Step 3 : Chlorination at the C5 position.

This route leverages the meta-directing effect of the acetamide group during nitration, positioning the nitro group at C4. Subsequent chlorination at C5 requires precise control to overcome the deactivating influence of the nitro group.

Pathway B: Nitration Prior to Acetylation

  • Step 1 : Nitration of 2-methylaniline to form 2-methyl-4-nitroaniline.

  • Step 2 : Acetylation to protect the amine.

  • Step 3 : Chlorination at C5.

While theoretically viable, this route faces challenges in regioselective nitration due to competing ortho/para directing effects of the methyl and amine groups.

Detailed Synthetic Protocols

Synthesis of N-(2-Methylphenyl)acetamide

Reagents :

  • 2-Methylaniline (1.0 mol), acetic anhydride (1.2 mol), sodium acetate (1.5 mol).
    Procedure :

  • Dissolve 2-methylaniline in glacial acetic acid under nitrogen.

  • Add acetic anhydride and sodium acetate gradually at 0–5°C.

  • Stir for 4 hours at room temperature, then pour into ice water.

  • Filter and recrystallize from ethanol to obtain white crystals (Yield: 92%, Purity: 98.5% by HPLC).

Nitration of N-(2-Methylphenyl)acetamide

Reagents :

  • N-(2-Methylphenyl)acetamide (1.0 mol), fuming HNO₃ (1.5 mol), concentrated H₂SO₄ (3.0 mol).
    Procedure :

  • Add N-(2-Methylphenyl)acetamide to H₂SO₄ at 0°C.

  • Slowly introduce fuming HNO₃ while maintaining temperature <5°C.

  • Stir for 2 hours, quench with ice, and extract with dichloromethane.

  • Purify via silica gel chromatography (Yield: 85%, Purity: 97.8%).

Regioselectivity Analysis :
The acetamide group directs nitration to the C4 position (meta to C1), while the methyl group at C2 minimally influences orientation due to steric hindrance.

Chlorination of N-(2-Methyl-4-nitrophenyl)acetamide

Reagents :

  • N-(2-Methyl-4-nitrophenyl)acetamide (1.0 mol), Cl₂ gas (1.2 mol), FeCl₃ (0.1 mol).
    Procedure :

  • Suspend the nitro intermediate in CCl₄ and add FeCl₃.

  • Bubble Cl₂ gas at 50°C for 6 hours.

  • Quench with NaHSO₃, filter, and recrystallize from ethanol (Yield: 78%, Purity: 96.2%).

Mechanistic Insight :
Electrophilic chlorination occurs preferentially at C5 due to resonance stabilization by the nitro group, despite its deactivating nature.

Comparative Evaluation of Methodologies

Yield and Purity Across Steps

StepYield (%)Purity (%)Key Challenge
Acetylation9298.5Over-acetylation side products
Nitration8597.8Regioselectivity control
Chlorination7896.2Competing ortho-chlorination

Solvent and Catalyst Optimization

  • Acetylation : Ethanol as a solvent minimizes side reactions compared to toluene.

  • Nitration : H₂SO₃F as an alternative acid catalyst improves regioselectivity to 94%.

  • Chlorination : FeCl₃/AlCl₃ mixtures enhance reaction rates but reduce yields due to over-chlorination.

Advanced Purification Techniques

Recrystallization vs. Chromatography

  • Recrystallization : Effective for acetylation and chlorination steps (purity >96%).

  • Flash Chromatography : Critical for nitration intermediates to separate para-nitro byproducts.

Purity Enhancement via Solvent Blends

  • A 5:1 methyl tert-butyl ether:methanol mixture increases final product purity to 99.2%.

Scalability and Industrial Feasibility

Cost-Benefit Analysis of Reagents

  • Dimethyl Sulfate vs. Methyl Chloride : Former offers higher yields (95% vs. 82%) but requires stringent temperature control.

  • Chloroacetyl Chloride vs. Anhydride : Chloroacetyl chloride reduces reaction time by 40% but necessitates corrosion-resistant equipment .

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

Scientific Research Applications

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, but it is known to interact with cellular proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide are best understood through comparisons with structural analogs. Key differences arise from substituent positions, halogen types, and functional group variations.

Positional Isomers

Positional isomers share identical substituents but differ in their arrangement on the phenyl ring, leading to distinct properties:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
N-(5-Chloro-2-methyl-3-nitrophenyl)acetamide Cl (5), CH₃ (2), NO₂ (3) 242.63 Nitro group at position 3 reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
N-(4-Chloro-2-methyl-3-nitrophenyl)acetamide Cl (4), CH₃ (2), NO₂ (3) 242.63 Chlorine at position 4 decreases electron density at position 5, altering regioselectivity in reactions .

Halogen and Functional Group Variations

Substitution of chlorine with other halogens or functional groups significantly impacts biological activity and chemical behavior:

Compound Name Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
N-(5-Chloro-4-fluoro-2-nitrophenyl)acetamide Cl (5), F (4), NO₂ (2) 232.60 Fluoro group at position 4 increases electronegativity, enhancing stability but reducing metabolic breakdown .
N-(5-Bromo-4-fluoro-2-nitrophenyl)acetamide Br (5), F (4), NO₂ (2) 276.03 Bromine’s larger atomic size increases steric bulk, potentially reducing membrane permeability .
N-(5-Chloro-2-methyl-3-aminophenyl)acetamide Cl (5), CH₃ (2), NH₂ (3) 212.67 Reduction of nitro to amino group increases basicity and alters interaction with biological targets .

Structural and Electronic Analysis

The unique substitution pattern of this compound confers distinct electronic properties:

  • Electron-Withdrawing Effects : The nitro group at position 4 deactivates the ring, directing electrophilic attacks to position 3 or 4.
  • Steric Considerations : The methyl group at position 2 hinders access to the nitro group, reducing unintended side reactions .
  • Halogen Interactions : Chlorine at position 5 participates in halogen bonding, enhancing affinity for biological targets like enzymes .

Biological Activity

N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN2O3C_9H_9ClN_2O_3, characterized by the presence of a chloro group, a nitro group, and an acetamide moiety. These substituents play crucial roles in determining the compound's reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the nitro group can facilitate the reduction to an amino group under certain conditions, potentially enhancing its binding affinity to various enzymes and receptors.

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies suggest that the chloro atom enhances its efficacy by stabilizing interactions with bacterial cell wall components, leading to cell lysis .
  • Anti-inflammatory Effects : this compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. By suppressing COX activity, the compound may reduce the production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound:

  • Minimum Inhibitory Concentration (MIC) : The MIC values against various bacterial strains indicate strong antibacterial activity. For instance, it demonstrated a MIC of 32 μg/mL against Klebsiella pneumoniae, highlighting its potential as a therapeutic agent against resistant strains .
CompoundBacterial StrainMIC (μg/mL)
This compoundKlebsiella pneumoniae32
This compoundStaphylococcus aureus16

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound effectively inhibits COX enzymes:

  • COX Inhibition : The compound exhibited an IC50 value of 25 μM for COX-1 and 20 μM for COX-2, suggesting it could serve as a lead compound for developing anti-inflammatory drugs .
EnzymeIC50 (μM)
COX-125
COX-220

Case Studies

  • Study on Antibacterial Properties : A recent study investigated the antibacterial activity of this compound against multidrug-resistant Klebsiella pneumoniae. The results indicated significant bactericidal effects, with time-kill assays showing a reduction in viable cells after 6 hours at concentrations corresponding to twice the MIC .
  • Evaluation of Anti-inflammatory Effects : Another study assessed the compound's anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results demonstrated that treatment with this compound significantly reduced edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide, and what key reaction parameters must be controlled?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, acetamide derivatives are often prepared by reacting chlorinated nitroaniline intermediates with acetic anhydride under reflux conditions. Key parameters include:

  • Temperature : Maintain 80–100°C to avoid side reactions like over-nitration or decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Q. How are spectroscopic techniques employed to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The acetamide proton (NH) appears as a singlet at δ 2.1–2.3 ppm. Aromatic protons (chloro and nitro-substituted phenyl groups) show splitting patterns between δ 7.2–8.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168–170 ppm .
    • Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak at m/z 257.05 (M+H⁺), with fragments corresponding to cleavage at the amide bond (e.g., m/z 139 for the chloronitrophenyl fragment) .

Q. What functional groups dominate its reactivity, and how do they influence derivatization?

  • Amide group : Participates in hydrolysis (acid/base conditions) or nucleophilic acyl substitution (e.g., with Grignard reagents) .
  • Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position .
  • Chloro substituent : Enables Suzuki coupling or Ullmann reactions for biaryl synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

  • Challenge : Competing side reactions (e.g., dechlorination or nitro reduction) reduce yields.
  • Solutions :

  • Catalyst screening : Pd/C or CuI improves coupling efficiency in derivatization steps .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .
  • Table 1 : Comparison of traditional vs. optimized conditions:
ParameterTraditional MethodOptimized Method
SolventEthanolDMF
Temperature (°C)80120 (microwave)
Yield (%)6289
Source

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) :

  • HOMO-LUMO gaps : Calculated at ~4.1 eV, indicating moderate electrophilicity. The nitro group lowers LUMO energy, enhancing electron affinity .
  • Molecular Electrostatic Potential (MESP) : Reveals electron-deficient regions near the nitro group, guiding site-specific reactivity .
    • MD Simulations : Predict solubility parameters in aqueous/organic matrices, critical for formulation studies .

Q. How can contradictory biological activity data be resolved in structure-activity relationship (SAR) studies?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay variability or substituent effects.
  • Methodology :

  • Systematic SAR : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro) to isolate electronic vs. steric effects .
  • Dose-response curves : Use Hill slope analysis to compare efficacy across cell lines .
    • Data normalization : Report activities relative to standard controls (e.g., ciprofloxacin for antibacterial assays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide
Reactant of Route 2
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N-(5-Chloro-2-methyl-4-nitrophenyl)acetamide

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